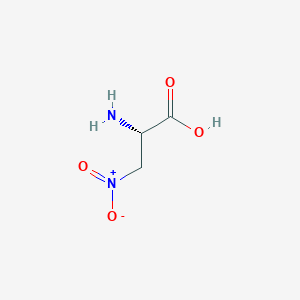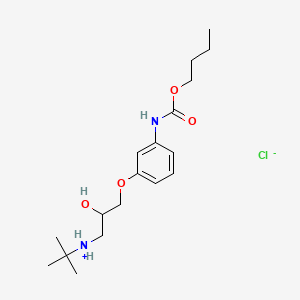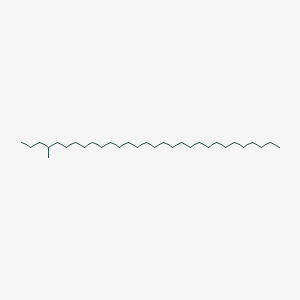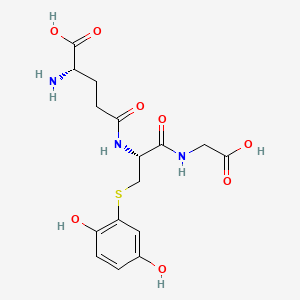
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is a chemical compound derived from phthalic acid. Phthalic acid esters, commonly known as phthalates, are widely used as plasticizers to enhance the flexibility and durability of plastics. This particular ester is characterized by the presence of tetrachloro substituents and a mono(1-phenylpentyl) group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester typically involves the esterification of tetrachlorophthalic acid with 1-phenylpentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of phthalic acid esters often involves the use of phthalic anhydride as a starting material. The anhydride is reacted with the appropriate alcohol (in this case, 1-phenylpentanol) in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified through various separation techniques, such as distillation and filtration.
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The tetrachloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols or other reduced forms of the ester.
Substitution: Compounds with different functional groups replacing the tetrachloro substituents.
Scientific Research Applications
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid mono-(1-ethyl-2-phenyl-propyl) ester
- Phthalic acid mono-(1-phenyl-ethyl) ester
- Phthalic acid mono-2-ethylhexyl ester
Uniqueness
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is unique due to the presence of tetrachloro substituents and the mono(1-phenylpentyl) group. These structural features confer distinct chemical properties, such as increased reactivity and specific interactions with biological targets, setting it apart from other phthalic acid esters.
Properties
CAS No. |
73972-99-3 |
|---|---|
Molecular Formula |
C19H16Cl4O4 |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(1-phenylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H16Cl4O4/c1-2-3-9-11(10-7-5-4-6-8-10)27-19(26)13-12(18(24)25)14(20)16(22)17(23)15(13)21/h4-8,11H,2-3,9H2,1H3,(H,24,25) |
InChI Key |
ITJBIZVACKITLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


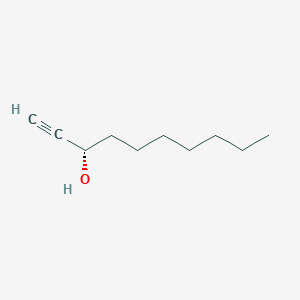
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
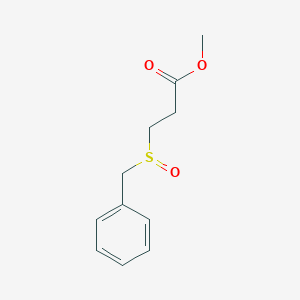
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
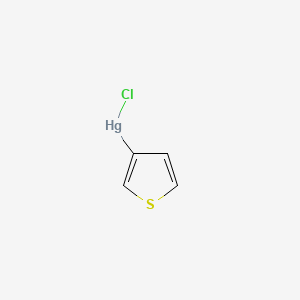
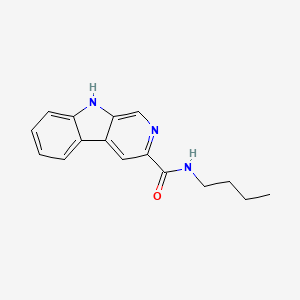

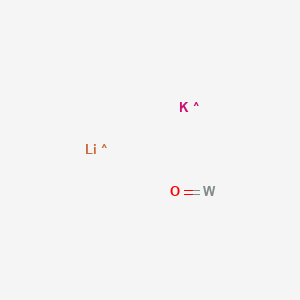
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
